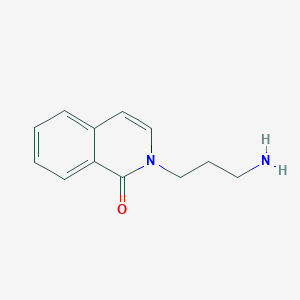

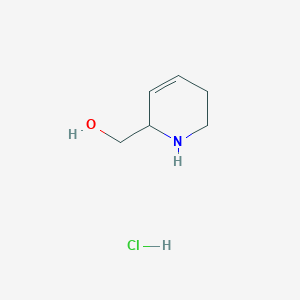

2-(3-Amino-propyl)-2H-isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

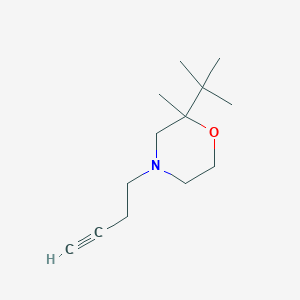

The compound “2-(3-Amino-propyl)-2H-isoquinolin-1-one” likely contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound similar to naphthalene and quinoline . It also appears to have an amino-propyl group attached to it, which could potentially give it certain properties such as basicity and nucleophilicity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a Bischler-Napieralski reaction or a Pictet-Spengler reaction . The 3-amino-propyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the isoquinoline group . The presence of the amino group could introduce some polarity to the molecule .Chemical Reactions Analysis

As an aromatic compound, “2-(3-Amino-propyl)-2H-isoquinolin-1-one” could potentially undergo electrophilic aromatic substitution reactions . The presence of the amino group could make the compound a potential nucleophile as well .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound, it would likely be relatively stable and could potentially be soluble in organic solvents .Aplicaciones Científicas De Investigación

1. Surface Modification of Metal Oxide Nanoparticles The compound has been used extensively as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Applications in Electrochemical Sensors

The modified MONPs have direct applications in electrochemical sensors . The presence of the amine group can enhance the sensitivity and selectivity of these sensors .

Use in Catalysts

The compound also finds use in catalysts . The modified MONPs can act as effective catalysts in various chemical reactions .

Role in Pickering Emulsions

Pickering emulsions, which are emulsions stabilized by solid particles, can be formed using the modified MONPs . These emulsions have applications in various fields like food, cosmetics, and pharmaceuticals .

Use in Silica-Epoxy Nanocomposites

The compound acts as a coupling agent in the formation of silica/epoxy nanocomposites . These nanocomposites have improved mechanical and thermal properties and find use in various industrial applications .

Applications in Biomedical Field

The compound-modified MONPs have unique biomedical applications . They provide a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

Mecanismo De Acción

Target of Action

Similar compounds such as nintedanib, a tyrosine kinase inhibitor, are known to inhibit multiple signaling receptors, including vascular endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) .

Mode of Action

Based on its structural similarity to other aminosilanes like (3-aminopropyl)triethoxysilane (aptes), it can be inferred that it might be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It could also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Biochemical Pathways

For instance, Nintedanib, by blocking the tyrosine kinase activity, ultimately prevents fibroblast proliferation and differentiation .

Pharmacokinetics

Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .

Result of Action

Similar compounds like aptes have been shown to improve the adhesion of graphene sheets and sio2, thereby maintaining better contact with metal electrodes .

Action Environment

Similar compounds like aptes have been shown to form stable, covalent bonds within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-aminopropyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIGXYHYECHXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)